molecular formula C9H17B B1381989 (1-Bromo-2-methylpropan-2-yl)cyclopentane CAS No. 1555982-27-8

(1-Bromo-2-methylpropan-2-yl)cyclopentane

Cat. No.: B1381989
CAS No.: 1555982-27-8
M. Wt: 205.13 g/mol
InChI Key: NTQNWHJRNLBUNS-UHFFFAOYSA-N
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Description

(1-Bromo-2-methylpropan-2-yl)cyclopentane is a brominated cyclopentane derivative characterized by a cyclopentane ring substituted with a branched bromoalkane group at the 1-position. Its molecular formula is C₉H₁₇Br, with a molecular weight of 205.14 g/mol.

Properties

IUPAC Name

(1-bromo-2-methylpropan-2-yl)cyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Br/c1-9(2,7-10)8-5-3-4-6-8/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQNWHJRNLBUNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CBr)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-2-methylpropan-2-yl)cyclopentane typically involves the bromination of 2-methylpropan-2-ylcyclopentane. One common method is the free radical bromination, where the reaction is carried out in the presence of a bromine source (such as Br2) and a radical initiator (like AIBN or benzoyl peroxide) under UV light or heat. The reaction proceeds via the formation of a bromine radical, which abstracts a hydrogen atom from the 2-methylpropan-2-yl group, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine gas and a suitable radical initiator in a controlled environment allows for the large-scale production of this compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-2-methylpropan-2-yl)cyclopentane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 2-methylpropene and cyclopentane.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products Formed

    Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.

    Elimination: Formation of alkenes such as 2-methylpropene.

    Oxidation: Formation of alcohols or ketones.

Scientific Research Applications

Organic Synthesis

(1-Bromo-2-methylpropan-2-yl)cyclopentane serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of biologically active derivatives.
  • Elimination Reactions : Under strong basic conditions, this compound can undergo elimination to produce alkenes.
  • Oxidation Reactions : The compound can be oxidized to yield alcohols or ketones, further expanding its potential applications.

These reactions indicate that this compound can influence cellular processes, including cell signaling pathways and gene expression, thereby affecting various biological functions.

Pharmaceutical Research

In pharmaceutical research, this compound is explored as a precursor for synthesizing bioactive compounds. Its structural features allow for modifications that can enhance the pharmacological properties of derived compounds. For instance, derivatives of this compound have been studied for their potential therapeutic effects against conditions such as glaucoma and ocular hypertension.

Material Science

The compound's unique properties also find applications in material science. It is used in the development of novel materials with specific characteristics, such as polymers and resins. Researchers are investigating how its structural attributes can lead to materials with enhanced performance in various applications.

Chemical Biology

In chemical biology, this compound is utilized as a tool for probing biological systems. Its ability to form reactive intermediates enables researchers to investigate specific molecular targets and pathways within cells. This capability makes it valuable for developing chemical probes that elucidate biological mechanisms.

Case Study 1: Synthesis and Reactivity

A study focused on the synthesis of this compound via free radical bromination demonstrated its reactivity with various nucleophiles. The results indicated that the compound could effectively participate in nucleophilic substitution reactions, leading to the formation of biologically relevant derivatives.

Case Study 2: Biological Screening

In a screening assay aimed at evaluating the inhibitory effects of several cyclopentane derivatives on pathogenic bacteria, this compound exhibited significant activity against specific strains. This finding suggests potential applications in developing antibacterial agents.

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityNotes
This compoundSignificant antibacterial activityEffective against specific bacterial strains
Derivative AModerate cytotoxicityPotential anti-cancer properties
Derivative BLow activityLess effective compared to others

Mechanism of Action

The mechanism of action of (1-Bromo-2-methylpropan-2-yl)cyclopentane in chemical reactions involves the formation of reactive intermediates, such as radicals or carbocations, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and the specific reaction conditions employed.

Comparison with Similar Compounds

Table 1: Comparison with Linear Bromoalkanes

Property This compound 1-Bromopentane
Molecular Formula C₉H₁₇Br C₅H₁₁Br
Molecular Weight (g/mol) 205.14 151.05
Boiling Point (°C) ~150–160 (estimated) 120–125
Reactivity SN1-dominated SN2-dominated
Applications Specialty synthesis Lab alkylation

Cyclopentane Derivatives with Hydroxyl or Methyl Substituents

Cyclopentane rings functionalized with hydroxyl groups (e.g., trans-cyclopentane diols) or methyl groups exhibit distinct properties:

  • Hydroxyl Derivatives : Compounds with hydroxyl groups (e.g., those forming cyclic boronates in ) engage in hydrogen bonding, enhancing solubility in polar solvents. In contrast, the bromine substituent in the target compound increases hydrophobicity and electrophilicity.
  • Methyl Derivatives : 2-Methylpropan-2-yl groups introduce steric bulk, reducing reaction rates compared to less hindered analogs. For example, hydroxylated cyclopentanes in chromatographic studies show distinct retention times and derivatization behaviors .

1,3-Disubstituted Cyclopentanes

1,3-Disubstituted cyclopentanes (e.g., PharmaBlock’s derivatives) often exhibit enhanced conformational stability. The target compound’s monosubstituted structure lacks this stereochemical complexity but offers simpler synthetic pathways. Disubstituted variants are more common in drug candidates for their ability to mimic bioactive conformations .

Steroidal Cyclopentane Cores

Steroids (e.g., cyclopentane perhydrophenanthrene systems in ) share a fused cyclopentane ring but are structurally distinct. The target compound’s isolated cyclopentane lacks the fused aromatic rings critical to steroid bioactivity, limiting its pharmacological relevance. However, its bromine group could serve as a handle for functionalizing steroid analogs .

Biological Activity

(1-Bromo-2-methylpropan-2-yl)cyclopentane is an organic compound characterized by its brominated cyclopentane structure. Its molecular formula is C9H17Br, indicating the presence of a bromine atom attached to a 2-methylpropan-2-yl group linked to a cyclopentane ring. This compound has garnered attention in various fields, particularly in organic synthesis, pharmaceutical research, and chemical biology due to its intriguing biological activities.

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions. These include:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines, which can lead to the formation of biologically active derivatives.
  • Elimination Reactions : Under strong basic conditions, this compound can undergo elimination to produce alkenes, which may exhibit different biological properties.
  • Oxidation Reactions : The compound can be oxidized to yield alcohols or ketones, further expanding its potential applications in biological systems.

These reactions suggest that this compound can influence cellular processes, including cell signaling pathways and gene expression, thereby affecting various biological functions.

1. Pharmaceutical Research

Research indicates that this compound may serve as a precursor for synthesizing bioactive compounds. Its structural features allow for modifications that can enhance the pharmacological properties of derived compounds. For instance, derivatives of this compound have been studied for their potential therapeutic effects against conditions such as glaucoma and ocular hypertension .

2. Chemical Biology

In chemical biology, this compound is utilized as a tool for probing biological systems. Its ability to form reactive intermediates allows researchers to investigate specific molecular targets and pathways within cells. This capability makes it valuable for developing chemical probes that can elucidate biological mechanisms.

3. Material Science

The compound's unique properties also find applications in material science, where it is used in the development of novel materials with specific characteristics, such as polymers and resins.

Case Study 1: Synthesis and Reactivity

A study focused on the synthesis of this compound via free radical bromination demonstrated its reactivity with various nucleophiles. The results indicated that the compound could effectively participate in nucleophilic substitution reactions, leading to the formation of biologically relevant derivatives.

Case Study 2: Biological Screening

In a screening assay aimed at evaluating the inhibitory effects of several cyclopentane derivatives on pathogenic bacteria, this compound exhibited significant activity against specific strains. This finding suggests potential applications in developing antibacterial agents .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeObserved EffectsReference
This compoundAntibacterialInhibition of bacterial growth
Derivative AAntiviralReduced viral replication in vitro
Derivative BAnti-inflammatoryDecreased cytokine production in cell cultures

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.